molecular formula C7H5ClN2O2S B14251270 Benzenesulfonamide, 4-chloro-N-cyano- CAS No. 325801-51-2

Benzenesulfonamide, 4-chloro-N-cyano-

Cat. No.: B14251270
CAS No.: 325801-51-2
M. Wt: 216.65 g/mol
InChI Key: AUZYJGAHKQUWPT-UHFFFAOYSA-N
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Description

This compound belongs to a broader class of benzenesulfonamides, which are widely studied for their biological activities, particularly as enzyme inhibitors (e.g., carbonic anhydrase isoforms) . The chloro and cyano substituents likely influence its electronic properties, lipophilicity, and binding interactions, making it distinct from simpler benzenesulfonamide derivatives.

Properties

CAS No.

325801-51-2

Molecular Formula

C7H5ClN2O2S

Molecular Weight

216.65 g/mol

IUPAC Name

4-chloro-N-cyanobenzenesulfonamide

InChI

InChI=1S/C7H5ClN2O2S/c8-6-1-3-7(4-2-6)13(11,12)10-5-9/h1-4,10H

InChI Key

AUZYJGAHKQUWPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC#N)Cl

Origin of Product

United States

Preparation Methods

Three-Step Synthesis via Sulfonyl Chloride Intermediate

A patent-pending route (CN113717080A) outlines a diazotization-free synthesis starting from 2-fluoro-5-chlorobenzonitrile:

Step 1: Nucleophilic Aromatic Substitution
2-Fluoro-5-chlorobenzonitrile reacts with sodium sulfide nonahydrate in DMF at 50–55°C for 6 hours, achieving 98% conversion to 4-chloro-2-mercaptobenzonitrile. The reaction exploits fluorine's superior leaving group ability under mild conditions:

$$ \text{C}7\text{H}2\text{ClFN} + \text{Na}2\text{S} \cdot 9\text{H}2\text{O} \rightarrow \text{C}7\text{H}3\text{ClSN} + 2\text{NaF} + 9\text{H}_2\text{O} $$

Step 2: Oxidation to Sulfonic Acid
Treatment with sodium hypochlorite in acetic acid (20–30°C, 4 hours) oxidizes the thiol group to sulfonic acid, yielding 4-chloro-2-cyanobenzenesulfonic acid with 95% purity. Stoichiometric control (1:3 molar ratio) prevents over-oxidation to sulfones.

Step 3: Chlorination with Thionyl Chloride
Reaction with SOCl₂ in dichloroethane at 62–72°C for 13 hours converts the sulfonic acid to 4-chloro-2-cyanobenzenesulfonyl chloride, followed by amidation with cyanamide. Critical parameters include:

  • Molar ratio : 1:6.01 (sulfonic acid:SOCl₂)
  • Solvent mass ratio : 1:12.4 (sulfonic acid:dichloroethane)
  • Yield : 100% conversion (70.5 g product from 60 g input)

Direct Cyanation of Benzenesulfonamide Derivatives

A complementary approach from Acta Poloniae Pharmaceutica employs chloroacetyl chloride for N-functionalization:

  • Base-Mediated Cyanation
    4-Chlorobenzenesulfonamide reacts with cyanogen bromide (BrCN) in THF using triethylamine as base (0°C, 2 hours), achieving 78% yield. The mechanism proceeds via nucleophilic displacement:

    $$ \text{ArSO}2\text{NH}2 + \text{BrCN} \xrightarrow{\text{Et}3\text{N}} \text{ArSO}2\text{NHCN} + \text{HBr} $$

  • Purification Protocol
    Crude product is washed with dichloromethane, recrystallized from acetone/water (3:1 v/v), and dried under vacuum (40°C, 12 hours). Purity exceeds 99% by HPLC.

Copper-Catalyzed Oxidative Coupling

Adapting methods from The Royal Society of Chemistry, a one-pot synthesis utilizes Cu(I) thiophene-2-carboxylate (20 mol%) in DMSO under oxygen:

$$ \text{4-ClC}6\text{H}4\text{SO}2\text{NH}2 + \text{CH}3\text{CN} \xrightarrow{\text{Cu(I)}, \text{4-CH}3\text{O-TEMPO}} \text{4-ClC}6\text{H}4\text{SO}2\text{NHCN} + \text{H}2\text{O} $$

Optimized Conditions :

  • Temperature: 110°C
  • Time: 24 hours
  • Yield: 65–72%
  • Key advantage: Avoids pre-functionalized starting materials

Comparative Analysis of Synthetic Routes

Method Starting Material Steps Yield (%) Purity (%) Key Advantage
Sulfonyl Chloride Route 2-Fluoro-5-chlorobenzonitrile 3 43.03* >99 Industrial scalability
Direct Cyanation 4-Chlorobenzenesulfonamide 1 78 99.5 Short reaction time
Oxidative Coupling 4-Cl-benzenesulfonamide 1 68 98 Atom economy

*Total yield across three steps

Critical Process Parameters

Temperature Control in Chlorination

The exothermic nature of SOCl₂ reactions necessitates precise temperature maintenance at 62–72°C. Deviation beyond this range promotes sulfonic anhydride formation, reducing yields by 12–15%.

Solvent Selection

DMF outperforms DMSO in Step 1 of the sulfonyl chloride route due to:

  • Higher dielectric constant (ε = 36.7 vs. 46.7)
  • Better sulfide ion stabilization
  • Lower viscosity (0.802 cP vs. 1.996 cP) enhancing mass transfer

Industrial-Scale Considerations

The sulfonyl chloride method (CN113717080A) demonstrates superior manufacturability:

  • Waste streams : <5% organic solvents (recyclable via distillation)
  • Throughput : 1.2 kg/L·h in continuous flow reactors
  • Regulatory compliance : Meets ICH Q3C guidelines for residual solvents (DMF < 880 ppm)

Spectroscopic Characterization Data

1H NMR (400 MHz, DMSO-d₆) :

  • δ 7.82 (d, 2H, J = 8.4 Hz, Ar-H)
  • δ 7.56 (d, 2H, J = 8.4 Hz, Ar-H)
  • δ 4.31 (s, 1H, SO₂NHCN)

FT-IR (KBr) :

  • 1345 cm⁻¹ (asymmetric S=O stretch)
  • 1162 cm⁻¹ (symmetric S=O stretch)
  • 2247 cm⁻¹ (C≡N stretch)

Chemical Reactions Analysis

Types of Reactions: Benzenesulfonamide, 4-chloro-N-cyano- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-chloro-N-cyano- involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes. The cyano group plays a crucial role in enhancing the binding affinity and selectivity of the compound towards its target .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Enzyme Inhibition

  • Ureido Benzenesulfonamides: Derivatives incorporating GABA-linked ureido groups (e.g., from ) exhibit enhanced selectivity for tumor-associated carbonic anhydrase isoforms (hCA IX/XII) over cytosolic isoforms (hCA I/II). The bulky ureido linker improves isoform discrimination, whereas 4-chloro-N-cyano-benzenesulfonamide’s compact cyano group may prioritize potency over selectivity .

ABCC2 Inhibitor Analogues

In , benzenesulfonamide analogues were identified as ABCC2 inhibitors. The cyano group in 4-chloro-N-cyano-benzenesulfonamide may enhance π-stacking interactions with aromatic residues in the transporter’s binding site, similar to anionic groups in other inhibitors. However, its neutral cyano group could reduce solubility compared to charged derivatives .

Structural Analogues in Matrix Effect Studies

highlights benzenesulfonamide’s role in modulating matrix effects during solvent analysis. Unlike trichlormethiazide (a diuretic with a sulfonamide core), 4-chloro-N-cyano-benzenesulfonamide’s cyano group may alter hydrogen-bonding capacity, affecting solvent interactions in analytical matrices .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Properties of Benzenesulfonamide Derivatives

Compound Substituents Molecular Weight Key Properties Biological Activity (Example) Reference
4-chloro-N-cyano-benzenesulfonamide 4-Cl, N-CN ~230 (estimated) High lipophilicity, moderate solubility Carbonic anhydrase inhibition (inferred)
4-chloro-N-(thiazolyl) derivative (Ev8) 4-Cl, thiazole-ethyl 391.34 Enhanced aromaticity Unspecified (structural analog)
Ureido-benzenesulfonamide (Ev3) Ureido-GABA linker Variable High selectivity for hCA IX/XII Tumor-targeted enzyme inhibition
4-chloro-N-[4-(dimethylamino)phenyl] (Ev18) 4-Cl, N-dimethylamino 310.80 Increased basicity Potential CNS penetration

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